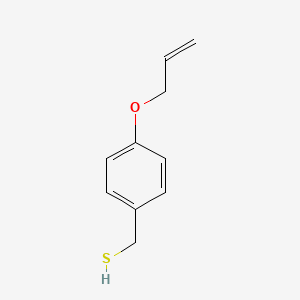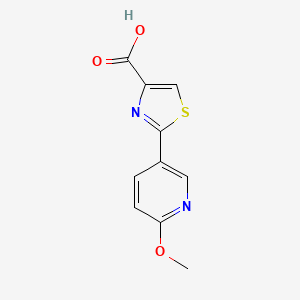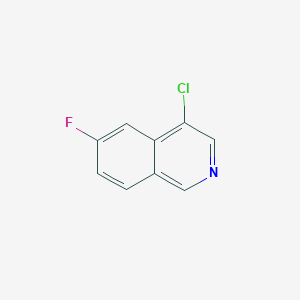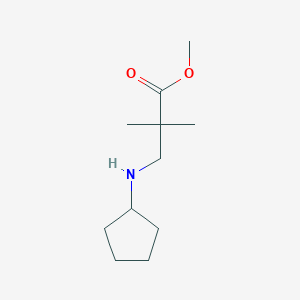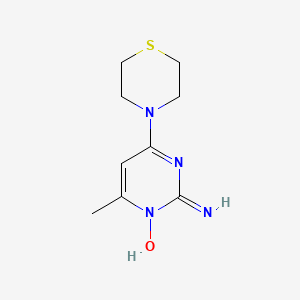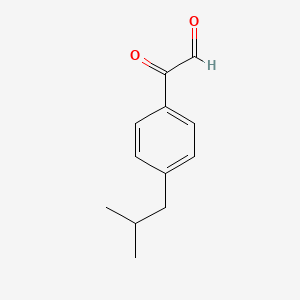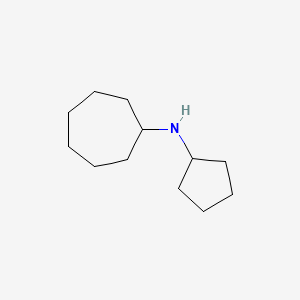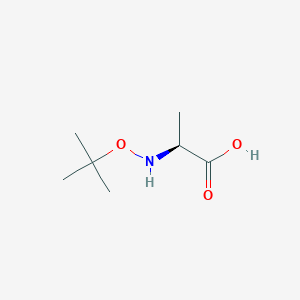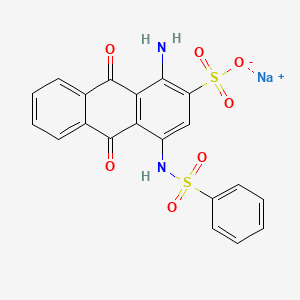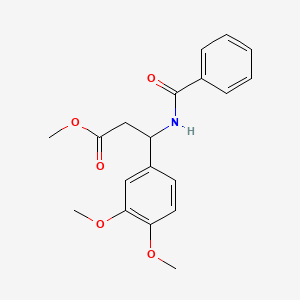![molecular formula C8H13NO2 B8677178 4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
4-[methyl(propan-2-yl)amino]but-2-ynoic acid
Übersicht
Beschreibung
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a but-2-ynoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of isopropylamine with methylacetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3C≡CH+NH2CH(CH3)2→CH3C≡CCH2NH(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[methyl(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[methyl(propan-2-yl)amino]but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Isopropyl-methyl-amino)-benzoic acid
- 4-(Isopropyl-methyl-amino)-propanoic acid
- 2-(Isopropyl-methyl-amino)-ethanol
Uniqueness
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is unique due to its specific structural features, including the but-2-ynoic acid backbone and the presence of both isopropyl and methylamino groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-[methyl(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-7(2)9(3)6-4-5-8(10)11/h7H,6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
GIBFDJDSTLZPCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CC#CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
